
4-(Bromomethyl)-3-nitropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-nitropyridine hydrobromide is a chemical compound with the molecular formula C6H6BrN2O2·HBr. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a nitro group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitropyridine hydrobromide typically involves the bromination of 3-nitropyridine. One common method is the reaction of 3-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters and improved yields. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-nitropyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is 4-(aminomethyl)-3-nitropyridine.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Scientific Research Applications
4-(Bromomethyl)-3-nitropyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-nitropyridine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl group. This compound can also participate in redox reactions due to the presence of the nitro group .
Comparison with Similar Compounds
Similar Compounds
4-Bromopiperidine hydrobromide: Similar in structure but with a piperidine ring instead of a pyridine ring.
4-(Bromomethyl)pyridine hydrobromide: Lacks the nitro group present in 4-(Bromomethyl)-3-nitropyridine hydrobromide
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C6H6Br2N2O2 |
|---|---|
Molecular Weight |
297.93 g/mol |
IUPAC Name |
4-(bromomethyl)-3-nitropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrN2O2.BrH/c7-3-5-1-2-8-4-6(5)9(10)11;/h1-2,4H,3H2;1H |
InChI Key |
PPCBKAUKZFKKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CBr)[N+](=O)[O-].Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B12995377.png)


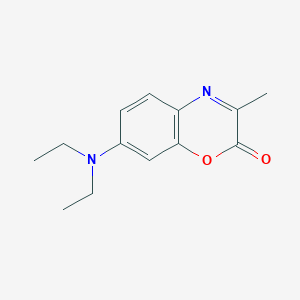
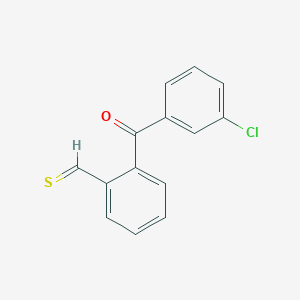


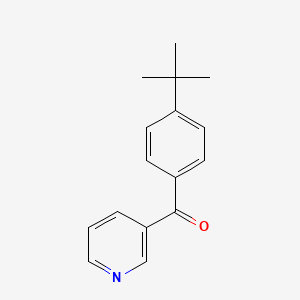
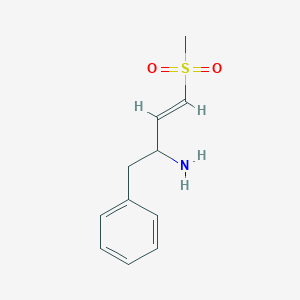
![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12995442.png)
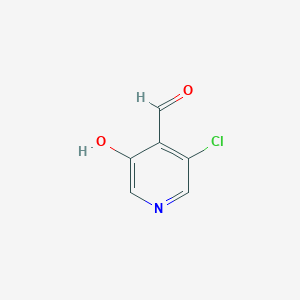
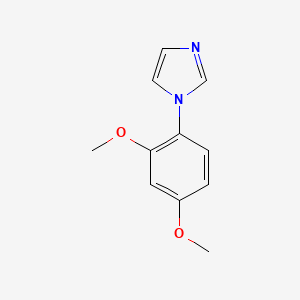
![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
